molecular formula C9H13BrClNO B11851998 (R)-(3-bromophenyl)-beta-alaninol hydrochloride

(R)-(3-bromophenyl)-beta-alaninol hydrochloride

Cat. No.: B11851998
M. Wt: 266.56 g/mol
InChI Key: RPBBQJNDAZOXBH-SBSPUUFOSA-N
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Description

®-(3-bromophenyl)-beta-alaninol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a bromophenyl group attached to a beta-alaninol moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-bromophenyl)-beta-alaninol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-bromophenylacetic acid and beta-alaninol.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base.

    Reaction Steps: The key steps in the synthesis include the formation of an amide bond between the carboxylic acid group of ®-3-bromophenylacetic acid and the amino group of beta-alaninol. This is followed by the reduction of the amide to form the desired ®-(3-bromophenyl)-beta-alaninol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-(3-bromophenyl)-beta-alaninol hydrochloride in high purity.

Industrial Production Methods

Industrial production of ®-(3-bromophenyl)-beta-alaninol hydrochloride may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

®-(3-bromophenyl)-beta-alaninol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide, ammonia, or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

®-(3-bromophenyl)-beta-alaninol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(3-bromophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-bromophenylacetic acid
  • ®-beta-alaninol
  • ®-3-bromophenylalanine

Uniqueness

®-(3-bromophenyl)-beta-alaninol hydrochloride is unique due to its specific combination of a bromophenyl group and a beta-alaninol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(1R)-3-amino-1-(3-bromophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1

InChI Key

RPBBQJNDAZOXBH-SBSPUUFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CCN)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCN)O.Cl

Origin of Product

United States

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